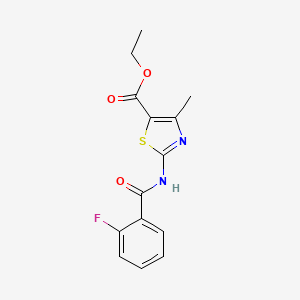

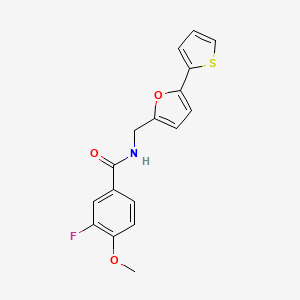

Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular weight of 225.22 . It is also known as Ethyl (2-fluorobenzamido)acetate .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 40-42 degrees Celsius .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is a compound with significant interest in synthetic chemistry due to its derivable functionalities and potential applications in various fields. A study by Fong et al. (2004) detailed a convenient synthesis method for 2-substituted thiazole-5-carboxylates, demonstrating the versatility of thiazole derivatives in chemical synthesis through photolysis processes (Fong, Janowski, Prager, & Taylor, 2004). This work underscores the chemical reactivity and potential for further functionalization of thiazole derivatives, including ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate.

Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, has been extensively modified and synthesized for antimicrobial activity studies against various bacterial and fungal strains. Desai, Bhatt, and Joshi (2019) explored the synthetic modifications and conducted a 3D QSAR analysis and antimicrobial study on these derivatives, revealing the structure-activity relationship critical for antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019). This research highlights the potential of thiazole derivatives in developing new antimicrobial agents.

Fluorescent Probing and Biothiol Detection

A novel application of thiazole derivatives is in the development of fluorescent probes for biothiol detection in living cells. Wang et al. (2017) designed and synthesized ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a colorimetric and ratiometric fluorescent probe for biothiol detection, showcasing its ability to rapidly, sensitively, and selectively detect biothiols in physiological media (Wang, Zhu, Jiang, Hua, Na, & Li, 2017). The study demonstrated the probe's high application potential in analytical chemistry and diagnostics, emphasizing the versatility of ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate derivatives in biotechnological applications.

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. Xiong et al. (2009) synthesized a series of amino acid ester derivatives containing 5-fluorouracil, which showed significant inhibitory effects against liver cancer BEL-7402, indicating the potential of thiazole derivatives as antitumor agents (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009). This research suggests that modifications to the ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate structure could yield promising compounds for cancer treatment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

The primary target of Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is mycolic acid synthesized by Pks 13 . This target plays a crucial role in the development of new leads for drug design .

Mode of Action

Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate interacts with its target, the mycolic acid synthesized by Pks 13, and inhibits its function

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of mycolic acid by Pks 13

Pharmacokinetics

The pharmacokinetic profile of Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is characterized by the following parameters :

- 8.77 min 22.31 ml/min/kg 48.03 min·mg/l

These parameters suggest that the compound is rapidly eliminated from the body, which may impact its bioavailability .

Result of Action

It has been found to have moderate to excellent bioactivity against its receptor . More research is needed to fully understand the effects of this compound’s action.

特性

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEVHVBUIVPKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)